molecular formula C12H19NO3 B14578490 Benzenamine, 2-(2,2-diethoxyethoxy)- CAS No. 61144-94-3

Benzenamine, 2-(2,2-diethoxyethoxy)-

Cat. No.: B14578490
CAS No.: 61144-94-3
M. Wt: 225.28 g/mol
InChI Key: YNDZBMFIKASXGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(2,2-diethoxyethoxy)- typically involves the reaction of aniline with 2-(2,2-diethoxyethoxy)chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of aniline attacks the electrophilic carbon of the 2-(2,2-diethoxyethoxy)chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same nucleophilic substitution reaction, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(2,2-diethoxyethoxy)- can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Benzenamine, 2-(2,2-diethoxyethoxy)- has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(2,2-diethoxyethoxy)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the 2-(2,2-diethoxyethoxy) group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Aniline (Benzenamine): The parent compound with a simple amino group attached to the benzene ring.

    N-Methylaniline: Aniline derivative with a methyl group attached to the nitrogen atom.

    N,N-Dimethylaniline: Aniline derivative with two methyl groups attached to the nitrogen atom.

Uniqueness

Benzenamine, 2-(2,2-diethoxyethoxy)- is unique due to the presence of the 2-(2,2-diethoxyethoxy) group, which imparts different chemical and physical properties compared to other aniline derivatives

Properties

CAS No.

61144-94-3

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

2-(2,2-diethoxyethoxy)aniline

InChI

InChI=1S/C12H19NO3/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9,13H2,1-2H3

InChI Key

YNDZBMFIKASXGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC=C1N)OCC

Origin of Product

United States

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